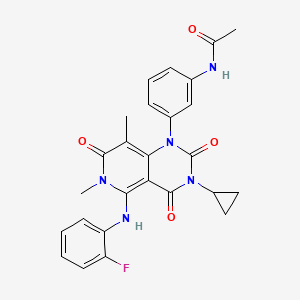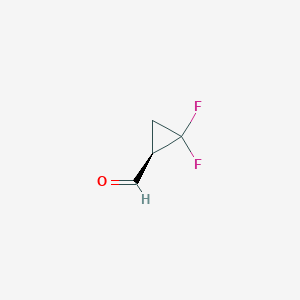
(R)-2,2-Difluorocyclopropanecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,2-Difluorocyclopropanecarbaldehyde is an organic compound characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and an aldehyde group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Difluorocyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor followed by the introduction of fluorine atoms. One common method involves the reaction of a cyclopropane derivative with a fluorinating agent under controlled conditions. For example, the reaction of cyclopropylcarbinol with diethylaminosulfur trifluoride (DAST) can yield the desired difluorinated product.
Industrial Production Methods
Industrial production of ®-2,2-Difluorocyclopropanecarbaldehyde may involve scalable processes such as continuous flow chemistry, which allows for the efficient and controlled introduction of fluorine atoms into the cyclopropane ring. This method ensures high yield and purity of the final product, making it suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
®-2,2-Difluorocyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2,2-Difluorocyclopropanecarboxylic acid.
Reduction: 2,2-Difluorocyclopropylmethanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2,2-Difluorocyclopropanecarbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is used in the development of novel therapeutic agents, particularly in the field of antiviral and anticancer research.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-2,2-Difluorocyclopropanecarbaldehyde involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to form strong interactions with enzymes and receptors. This can result in the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluorocyclopropanecarboxylic acid
- 2,2-Difluorocyclopropylmethanol
- 2,2-Difluorocyclopropane derivatives
Uniqueness
®-2,2-Difluorocyclopropanecarbaldehyde is unique due to its specific stereochemistry and the presence of both fluorine atoms and an aldehyde group. This combination of features imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in research and industrial processes.
Propiedades
Fórmula molecular |
C4H4F2O |
|---|---|
Peso molecular |
106.07 g/mol |
Nombre IUPAC |
(1R)-2,2-difluorocyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C4H4F2O/c5-4(6)1-3(4)2-7/h2-3H,1H2/t3-/m1/s1 |
Clave InChI |
COMTUQUKBYLVTF-GSVOUGTGSA-N |
SMILES isomérico |
C1[C@@H](C1(F)F)C=O |
SMILES canónico |
C1C(C1(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


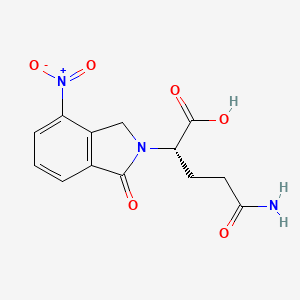
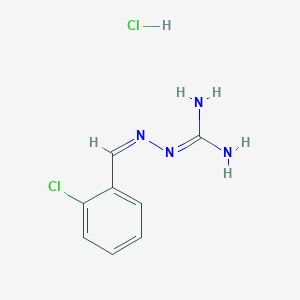


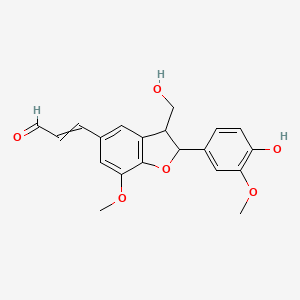

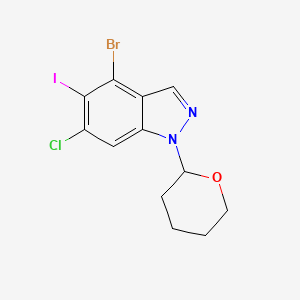
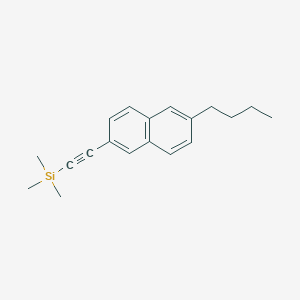
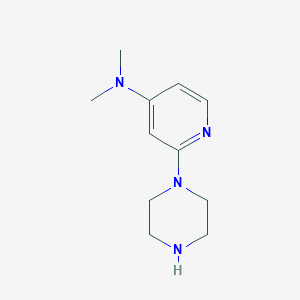
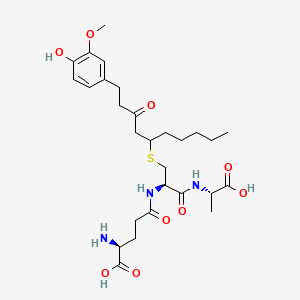
![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B13840980.png)
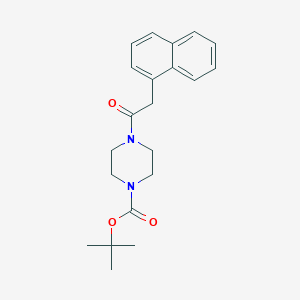
![7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13840996.png)
